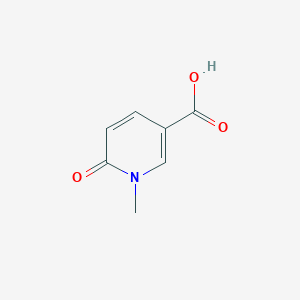

N(1)-methyl-2-pyridone-5-carboxylic acid

Description

The exact mass of the compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZCKPXTNJAWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190675 | |

| Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3719-45-7 | |

| Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual Nature of N(1)-methyl-2-pyridone-5-carboxamide: A Uremic Toxin with Therapeutic Potential in Kidney Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxamide (2PY), a primary metabolite of nicotinamide adenine dinucleotide (NAD+), has long been categorized as a uremic toxin due to its significant accumulation in patients with chronic kidney disease (CKD). This accumulation has been linked to the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair, raising concerns about its long-term toxic effects. However, recent groundbreaking research has unveiled a paradoxical role for 2PY, demonstrating its potent anti-fibrotic and anti-inflammatory properties in preclinical models of kidney fibrosis. This technical guide provides a comprehensive overview of the biological significance of 2PY, presenting its metabolic pathway, its established role as a uremic toxin, and its emerging therapeutic potential. We consolidate quantitative data on its physiological and pathological concentrations, detail experimental protocols for its study, and visualize its known signaling interactions, offering a critical resource for the scientific community to navigate the complex biology of this intriguing molecule.

Introduction

N(1)-methyl-2-pyridone-5-carboxamide, commonly abbreviated as 2PY or NMPC, is a heterocyclic organic compound and a major catabolite of the essential coenzyme NAD+.[1][2] It is also generated from the metabolism of niacin (vitamin B3) and caffeine.[2][3] For years, the clinical focus on 2PY has been its role as a uremic toxin, a substance that accumulates in the body due to impaired renal function and contributes to the pathophysiology of uremia.[1][4] Its classification as a uremic toxin by the European Uremic Toxins (EUTox) working group stems from its elevated levels in patients with CKD and its ability to inhibit PARP-1, an enzyme vital for maintaining genomic stability.[1][4]

However, a paradigm shift is emerging with recent evidence suggesting that 2PY may possess therapeutic properties. Studies have shown that 2PY can attenuate kidney fibrosis and inflammation, key drivers of CKD progression, by modulating the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[5] This dual functionality positions 2PY as a molecule of significant interest, necessitating a deeper understanding of its biological roles to reconcile its toxic and potentially therapeutic effects. This guide aims to provide an in-depth analysis of the current knowledge on 2PY, catering to researchers and professionals in the fields of nephrology, pharmacology, and drug development.

Biochemistry and Metabolism

2PY is the terminal product of NAD+ catabolism. The metabolic pathway begins with the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form N(1)-methylnicotinamide (MNA). MNA is then oxidized by aldehyde oxidase to yield 2PY and N(1)-methyl-4-pyridone-3-carboxamide (4PY).[6]

Biological Significance

The biological significance of 2PY is multifaceted, with its effects being context-dependent and largely influenced by its concentration.

Role as a Uremic Toxin and PARP-1 Inhibition

In individuals with compromised kidney function, 2PY accumulates in the plasma, reaching concentrations that are significantly higher than in healthy individuals.[1] This accumulation is believed to contribute to the uremic syndrome, a constellation of symptoms associated with the retention of metabolic waste products.[7] A key molecular mechanism underlying the toxicity of 2PY is its ability to inhibit PARP-1, a nuclear enzyme that plays a critical role in DNA repair and the maintenance of genomic integrity.[4] Chronic inhibition of PARP-1 by elevated 2PY levels could potentially lead to increased DNA damage and cellular dysfunction.

Anti-fibrotic and Anti-inflammatory Effects

Contrary to its role as a uremic toxin, recent studies have highlighted the therapeutic potential of 2PY in mitigating kidney fibrosis. In a murine model of kidney fibrosis (unilateral ureteral obstruction), orally administered 2PY was shown to attenuate renal fibrosis and tubular dilation.[5] The proposed mechanism for this protective effect involves the inhibition of the TGF-β1-induced phosphorylation of Akt, a key signaling molecule in the fibrotic cascade.[5] 2PY was also found to suppress the expression of pro-fibrotic and pro-inflammatory markers, including type I and III collagen, alpha-smooth muscle actin (α-SMA), and interleukin-6 (IL-6).[5]

Quantitative Data

The concentration of 2PY in biological fluids is a critical determinant of its physiological and pathological effects. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Reference |

| IC50 for PARP-1 Inhibition | 8 µM | [8] |

Table 1: In Vitro Activity of 2PY

| Population | Stage of CKD | Plasma 2PY Concentration (ng/mL) | Plasma 2PY Concentration (µmol/L) | Reference |

| Healthy Subjects | - | 140 ± 20 | 0.92 ± 0.13 | [1] |

| Uremic Patients | - | 4020 ± 3280 | 26.42 ± 21.56 | [1] |

| Uremic Patients (Max) | - | 7800 ± 3590 | 51.26 ± 23.60 | [1] |

| Pre-hemodialysis | - | - | - | [1] |

| Hemodialysis | - | 3100 ± 1870 | 20.37 ± 12.29 | [1] |

Table 2: Plasma Concentrations of 2PY in Healthy and CKD Populations

| Parameter | Value | Reference |

| Urinary Excretion (Healthy) | 155.6 (119.6–217.6) µmol/day | [6] |

| Urinary Excretion (Renal Transplant) | 178.1 (130.3–242.8) µmol/day | [6] |

Table 3: Urinary Excretion of 2PY

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2PY.

Quantification of 2PY in Human Plasma by HPLC-UV

This protocol is adapted from a method for the simultaneous determination of nicotinamide and its metabolites.[3][9][10][11]

5.1.1. Sample Preparation

-

To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., 5-methylnicotinamide).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 10 mM potassium dihydrogen phosphate buffer (pH 3.0 with phosphoric acid) and acetonitrile (96:4, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 260 nm.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

This protocol is a standard method to induce kidney fibrosis in rodents.[5]

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using a 4-0 silk suture.

-

Close the incision in layers.

-

Provide post-operative care, including analgesics.

-

At the desired time point (e.g., 7 or 14 days post-surgery), euthanize the animal and harvest the kidneys for analysis.

Western Blot Analysis of Fibrosis and Inflammation Markers in Kidney Tissue

This protocol provides a general framework for detecting proteins like Collagen I, α-SMA, and IL-6 in kidney tissue lysates.[5][12][13][14]

5.3.1. Protein Extraction

-

Homogenize kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

5.3.2. SDS-PAGE and Electrotransfer

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

5.3.3. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Collagen I, α-SMA, IL-6, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion and Future Directions

N(1)-methyl-2-pyridone-5-carboxamide presents a fascinating case of a molecule with a dual biological identity. While its role as a uremic toxin in the context of advanced CKD is well-established, the recent discovery of its anti-fibrotic and anti-inflammatory properties opens up new avenues for therapeutic exploration. The challenge for the scientific community is to unravel the precise molecular mechanisms that govern this duality. Future research should focus on:

-

Dose-dependent effects: Elucidating the concentration-dependent switch between the toxic and therapeutic effects of 2PY.

-

Signaling pathway crosstalk: Investigating the interplay between PARP-1 inhibition and the TGF-β1/Akt pathway modulation by 2PY.

-

Clinical relevance: Designing clinical studies to carefully evaluate the safety and efficacy of modulating 2PY levels or its downstream targets in patients with early-stage CKD.

A comprehensive understanding of the biological significance of 2PY will be instrumental in developing novel therapeutic strategies for chronic kidney disease, potentially transforming a long-regarded uremic toxin into a valuable therapeutic agent.

References

- 1. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 3. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors | MDPI [mdpi.com]

- 7. N1-Methyl-2-pyridone-5-carboxamide | C7H8N2O2 | CID 69698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [PDF] N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin | Semantic Scholar [semanticscholar.org]

- 9. Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-interleukin-6 therapy through application of a monogenic protein inhibitor via gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N(1)-methyl-2-pyridone-5-carboxylic acid: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a significant metabolite of nicotinamide (vitamin B3), has garnered increasing interest in the scientific community. Initially identified as a product of niacin metabolism and a notable component in the urine of coffee drinkers, its role has expanded to being a key biomarker for various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 2PY. It details its involvement in NAD+ metabolism, its identification as a uremic toxin, and its potential as a therapeutic target. This document includes quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways to serve as a valuable resource for researchers and professionals in drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the study of nicotinamide metabolism.

-

Early 20th Century: The understanding of pellagra and the essential role of niacin (vitamin B3) laid the groundwork for investigating its metabolic fate.

-

1954: J.M. Price published a paper on the determination of N-methyl-2-pyridone-5-carboxamide in human urine, indicating early interest in nicotinamide metabolites.

-

1964: A significant milestone was the isolation of N-methyl-2-pyridone-5-carboxamide from the hemodialysis fluid of uremic patients, hinting at its accumulation in kidney disease[1][2].

-

1991: Research by Yuyama and Suzuki further elucidated the excretion of 2PY and related compounds in human subjects after the oral administration of nicotinic acid and trigonelline[3].

-

2002: A study identified N(1)-methyl-2-pyridone-5-carboxamide as a major metabolite of niacin found in the urine of individuals who consume coffee[4].

-

2003: The compound was proposed as a novel uremic toxin due to its increased serum concentrations in patients with chronic renal failure and its potential toxic properties[5].

-

2016: A review article provided a comprehensive update on 2PY as a major metabolite of nicotinamide and an established uremic toxin, highlighting its potential role in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1)[6].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | PubChem |

| Other Names | NMPCA | PubChem |

| CAS Number | 3719-45-7 | PubChem |

| Molecular Formula | C₇H₇NO₃ | PubChem |

| Molecular Weight | 153.14 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 210-215 °C | Sigma-Aldrich |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Biological Significance and Pathways

Role in NAD+ Metabolism

This compound is a key catabolite in the NAD+ salvage pathway. NAD+ is a crucial coenzyme in numerous cellular processes, and its metabolism is tightly regulated. Nicotinamide, derived from the diet or from NAD+ consuming enzymes, is methylated to form N1-methylnicotinamide (MNA). MNA is then oxidized by aldehyde oxidase (AOX1) to produce 2PY and N(1)-methyl-4-pyridone-5-carboxamide (4PY)[6][7].

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

One of the most significant biological activities of 2PY is its ability to inhibit PARP-1, a nuclear enzyme involved in DNA repair and cell death[5][6]. This inhibition has dual implications; it may have protective effects in acute stress by preserving cellular NAD+ pools, but chronic inhibition could impair DNA repair, potentially leading to genomic instability[6].

Potential Role in Nrf2/ARE Signaling

While direct evidence for this compound activating the Nrf2/ARE pathway is still emerging, other coffee constituents are known to induce this pathway. The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Given that 2PY is a significant metabolite of coffee consumption, its potential role in modulating this pathway warrants further investigation.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Biological Activity

| Parameter | Value | Target | Source |

| IC₅₀ | 8 µM (1.22 mg/L) | PARP-1 | [6] |

Table 2: Plasma/Serum Concentrations

| Population | Concentration (mean ± SD) | Source |

| Healthy Subjects | 1370 ± 680 ng/mL (9.01 ± 4.47 µmol/L) | [6] |

| Uremic Patients | 4020 ± 3280 ng/mL (26.42 ± 21.56 µmol/L) | [6] |

| Hemodialysis Patients | 3100 ± 1870 ng/mL (20.37 ± 12.29 µmol/L) | [6] |

Experimental Protocols

Synthesis of this compound

-

Preparation of a suitable pyridone-3-carboxylate precursor.

-

N-alkylation: Reaction of the pyridone precursor with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetone).

-

Hydrolysis: If the starting material is an ester, hydrolysis of the ester group to the carboxylic acid would be the final step, typically using aqueous acid or base.

Purification by Recrystallization

Purification of the synthesized this compound can be achieved by recrystallization.

-

Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

PARP-1 Inhibition Assay (Colorimetric)

The inhibitory effect of this compound on PARP-1 activity can be assessed using a colorimetric assay, such as the Universal Colorimetric PARP Assay Kit (R&D Systems), which was used to determine the IC₅₀ value[6]. The general protocol is as follows:

-

Plate Coating: A 96-well plate is coated with histones, which act as the substrate for PARP-1.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations. Prepare a PARP-1 enzyme solution and a reaction cocktail containing biotinylated NAD+.

-

Reaction Setup: Add the 2PY dilutions to the wells, followed by the PARP-1 enzyme. Initiate the reaction by adding the PARP reaction cocktail. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at room temperature to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histones using the biotinylated NAD+.

-

Detection: After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of 2PY and determine the IC₅₀ value.

Quantification by HPLC-UV

Several HPLC methods have been developed for the quantification of this compound in biological samples, particularly urine[4][10][11]. A representative protocol is summarized below.

-

Sample Preparation:

-

Urine samples are subjected to a salting-out assisted liquid-liquid extraction for the extraction of 2PY[10].

-

Alternatively, a solid-phase extraction (SPE) using a C18 cartridge can be used for cleanup.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or water).

-

Prepare a series of working standards by diluting the stock solution to create a calibration curve.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size)[4] or a Biphenyl column (e.g., 100 x 2.1 mm, 2.6-μm)[10].

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 5% acetonitrile in 0.05% acetic acid)[4]. An ion-pairing agent like 1-heptanesulfonic acid may also be used[11].

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260 nm.

-

-

Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Identify the 2PY peak based on its retention time compared to the standard.

-

Quantify the amount of 2PY in the samples by comparing the peak area to the calibration curve.

-

Conclusion

This compound has evolved from a simple metabolite of niacin to a molecule of significant interest in clinical and research settings. Its role as a uremic toxin and a PARP-1 inhibitor highlights its potential as both a biomarker and a therapeutic target. This technical guide provides a foundational understanding of 2PY, from its historical discovery to practical experimental methodologies. Further research is warranted to fully elucidate its synthesis, its precise role in cellular signaling pathways such as the Nrf2/ARE pathway, and its full therapeutic potential.

References

- 1. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. | Sigma-Aldrich [sigmaaldrich.com]

- 2. ISOLATION OF N-METHYL-2-PYRIDONE-5-CARBOXAMIDE FROM HEMODIALYSIS FLUID OBTAINED FROM UREMIC PATIENTS [pubmed.ncbi.nlm.nih.gov]

- 3. The excretion of N1-methyl-2-pyridone-5-carboxylic acid and related compounds in human subjects after oral administration of nicotinic acid, trigonelline and N1-methyl-2-pyridone-5-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical and physical properties of N(1)-methyl-2-pyridone-5-carboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of N(1)-methyl-2-pyridone-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines experimental methodologies, and visualizes relevant biological pathways.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a compound of interest due to its biological activities. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [1] |

| CAS Number | 3719-45-7 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 240-245 °C | [2] |

| Solubility | Soluble in DMSO. Formulations for in vivo studies include 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline (≥ 2.5 mg/mL) and 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL). | [3] |

| Storage | Store at -20°C for one month or -80°C for six months (in solution, under nitrogen). | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum is available for this compound, which is a key technique for structural elucidation.[4]

-

¹³C NMR: The predicted chemical shifts for the carbon atoms in the structure are as follows: the carboxyl carbon would appear in the range of 165-185 ppm, the carbonyl carbon of the pyridone ring around 160-170 ppm, and the carbons of the pyridine ring between 100-150 ppm. The methyl carbon would be expected at the higher field, typically around 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is expected to show characteristic absorption bands. A very broad O-H stretching band would be observed in the region of 2500–3300 cm⁻¹. The C=O stretching of the carboxylic acid would appear between 1710 and 1760 cm⁻¹, while the C=O stretching of the pyridone ring would likely be in a similar region, potentially overlapping. The C-O stretching of the carboxylic acid would be found in the 1210-1320 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry data would show the molecular ion peak [M]⁺ corresponding to the molecular weight of 153.14. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and other characteristic fragments of the pyridone ring.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline key experimental protocols.

Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

A detailed procedure would involve the activation of an appropriate ynone with triflic anhydride, followed by the nucleophilic addition of a suitable ketene acetal. The resulting intermediate would then undergo cyclization and subsequent hydrolysis to yield the final carboxylic acid product.[5]

Purification

Purification of the synthesized compound would typically involve the following steps:

-

Extraction: The reaction mixture would be quenched with water and extracted with an organic solvent.

-

Washing: The organic layer would be washed with brine to remove any remaining aqueous impurities.

-

Drying: The organic layer would be dried over an anhydrous salt like sodium sulfate.

-

Solvent Removal: The solvent would be removed under reduced pressure.

-

Crystallization: The crude product would be recrystallized from a suitable solvent system, such as ethanol, to obtain pure crystals.[6]

Biological Assays

This assay is used to determine the inhibitory effect of this compound on the AP-1 signaling pathway.

Caption: Workflow for an AP-1 luciferase reporter assay.

-

Cell Culture: HEK293 cells stably transfected with an AP-1 luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and antibiotics.[7]

-

Assay Setup: Cells are seeded in a 96-well plate and incubated overnight.

-

Treatment: The cells are then stimulated with an AP-1 activator like phorbol 12-myristate 13-acetate (PMA) in the presence of varying concentrations of this compound.

-

Incubation: The plate is incubated for 6-16 hours at 37°C.[7]

-

Luminescence Measurement: After incubation, the cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to AP-1 activity, is measured using a luminometer.[7]

This protocol is used to assess the effect of the compound on the protein expression levels of COX-2.

-

Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is cultured and treated with an inflammatory stimulus (e.g., LPS) with and without this compound for a specified time.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathways

This compound is a natural product isolated from Cordyceps bassiana and has been shown to possess anti-inflammatory and anti-cancer properties.[3] Its primary mechanism of action involves the inhibition of the Activator Protein-1 (AP-1) signaling pathway, which subsequently leads to the downregulation of cyclooxygenase-2 (COX-2) expression.[1][8]

AP-1 Signaling Pathway

AP-1 is a transcription factor that regulates the expression of genes involved in cellular processes such as proliferation, differentiation, and inflammation.[9] It is typically activated by various extracellular stimuli, including growth factors and inflammatory cytokines.

Caption: Simplified AP-1 signaling pathway and the point of inhibition.

The inhibition of AP-1 by this compound prevents the transcription of pro-inflammatory genes like COX-2, thereby exerting its anti-inflammatory effects. This makes it a promising candidate for further investigation in the development of novel therapeutic agents.

References

- 1. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

- 2. Expression and Molecular Regulation of the Cox2 Gene in Gastroenteropancreatic Neuroendocrine Tumors and Antiproliferation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid(3719-45-7) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. bosterbio.com [bosterbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a primary catabolite of nicotinamide (a form of vitamin B3), has garnered significant attention in the scientific community. Initially recognized as a simple excretory product, emerging evidence has implicated 2PY as a uremic toxin and a modulator of cellular processes, including DNA repair. This technical guide provides a comprehensive overview of the 2PY metabolic pathway, including the enzymes responsible for its synthesis, its physiological and pathological concentrations, and its interaction with key cellular targets. Detailed experimental protocols for the quantification of 2PY and the characterization of its synthesizing enzymes are provided, alongside visual representations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers in drug development and life sciences.

Introduction

This compound, also referred to as 2PY, is a terminal metabolite of nicotinamide (NAM) and niacin.[1] Its formation is a crucial step in the catabolism of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions.[2] While historically viewed as an inert waste product, recent studies have highlighted the clinical significance of 2PY, particularly in the context of chronic kidney disease (CKD), where its accumulation is associated with uremic toxicity.[3][4] Furthermore, 2PY has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, suggesting a broader role in cellular homeostasis and disease.[3][5] This guide aims to provide a detailed technical resource on the 2PY metabolic pathway for professionals in research and drug development.

The 2PY Metabolic Pathway

The metabolic journey from nicotinamide to 2PY involves a two-step enzymatic cascade primarily occurring in the liver.

Step 1: N-methylation of Nicotinamide

The initial step is the methylation of nicotinamide at the N1 position to form N(1)-methylnicotinamide (MNA). This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT) , utilizing S-adenosylmethionine (SAM) as the methyl group donor.[1][6]

-

Enzyme: Nicotinamide N-methyltransferase (NNMT)

-

Substrates: Nicotinamide (NAM), S-adenosylmethionine (SAM)

-

Products: N(1)-methylnicotinamide (MNA), S-adenosylhomocysteine (SAH)

NNMT exhibits a rapid equilibrium ordered kinetic mechanism, where SAM binds to the enzyme first, followed by NAM.[1][6][7]

Step 2: Oxidation of MNA to 2PY

The subsequent and final step in the formation of 2PY is the oxidation of MNA. This reaction is catalyzed by aldehyde oxidase (AOX) , a cytosolic enzyme belonging to the family of molybdo-flavoenzymes.[8][9]

-

Enzyme: Aldehyde Oxidase (AOX)

-

Substrate: N(1)-methylnicotinamide (MNA)

-

Product: this compound (2PY)

AOX is also responsible for the formation of a minor metabolite, N(1)-methyl-4-pyridone-3-carboxamide (4PY).[4] The ratio of 2PY to 4PY can vary between species.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in the 2PY Pathway

| Enzyme | Substrate | Km | Vmax | Reference |

| Human NNMT | Nicotinamide | 530 ± 60 µM | 1.4 ± 0.1 µmol/min/mg | [6] |

| Human NNMT | S-adenosylmethionine | 2.5 ± 0.3 µM | 1.4 ± 0.1 µmol/min/mg | [6] |

| Human AOX | Phthalazine (surrogate) | 4.4 ± 0.5 µM | 11.9 ± 0.3 nmol/min/mg | [10] |

Table 2: Concentrations of 2PY in Human Biological Fluids

| Condition | Fluid | Concentration | Unit | Reference |

| Healthy Subjects | Serum | 9.01 ± 4.47 | µmol/L | [8] |

| Healthy Subjects | Serum | 1370 ± 680 | ng/mL | [8] |

| Uremic Patients (CKD) | Serum | 26.42 ± 21.56 | µmol/L | [8] |

| Uremic Patients (CKD) | Serum | 4020 ± 3280 | ng/mL | [8] |

| Uremic Patients (CKD, highest observed) | Serum | 51.26 ± 23.60 | µmol/L | [8] |

| Uremic Patients (CKD, highest observed) | Serum | 7800 ± 3590 | ng/mL | [8] |

| NAM-supplemented Hemodialysis Patients | Plasma | 139.93 ± 116.66 | µmol/L | [3] |

| NAM-supplemented Hemodialysis Patients | Plasma | 21290 ± 17750 | ng/mL | [3] |

Table 3: Toxicological Data for 2PY

| Target | Effect | IC50 | Reference |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Inhibition | 8 µM | [5] |

Experimental Protocols

Quantification of 2PY in Human Urine by HPLC

This protocol is adapted from methodologies described for the analysis of nicotinamide metabolites.[11]

1. Sample Preparation: a. Collect a 24-hour urine sample. b. Centrifuge the urine at 2000 x g for 10 minutes to remove any particulate matter. c. Dilute the urine sample 1:10 with the mobile phase. d. Filter the diluted sample through a 0.45 µm syringe filter.

2. HPLC Conditions: a. Column: C18 reverse-phase column (5 µm particle size, 4.6 x 250 mm). b. Mobile Phase: 5% acetonitrile in 0.05% acetic acid. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector at 260 nm.

3. Quantification: a. Prepare a standard curve of 2PY in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL. b. Run the standards and samples on the HPLC system. c. Quantify the amount of 2PY in the urine samples by comparing the peak area to the standard curve.

In Vitro Assay for Nicotinamide N-Methyltransferase (NNMT) Activity

This protocol is based on a fluorometric inhibitor screening assay.[12][13]

1. Reagents: a. Recombinant human NNMT enzyme. b. NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5). c. Nicotinamide (substrate). d. S-adenosylmethionine (SAM) (co-substrate). e. SAH hydrolase. f. Thiol-detecting fluorescent probe.

2. Procedure: a. In a 96-well black plate, add 50 µL of NNMT Assay Buffer. b. Add 10 µL of recombinant NNMT enzyme. c. Add 10 µL of nicotinamide solution. d. Initiate the reaction by adding 10 µL of SAM solution. e. Incubate the plate at 37°C for 30 minutes. f. Add 10 µL of SAH hydrolase and incubate for an additional 15 minutes at 37°C. g. Add 10 µL of the thiol-detecting fluorescent probe. h. Incubate for 10 minutes at room temperature, protected from light. i. Measure the fluorescence at the appropriate excitation and emission wavelengths for the probe.

3. Data Analysis: a. The fluorescence intensity is directly proportional to the NNMT activity. b. A standard curve can be generated using known concentrations of SAH to quantify the enzyme activity.

In Vitro Assay for Aldehyde Oxidase (AOX) Activity

This protocol utilizes human liver cytosol as the enzyme source.[14][15]

1. Reagents: a. Human liver cytosol. b. Potassium phosphate buffer (100 mM, pH 7.4). c. N(1)-methylnicotinamide (MNA) (substrate). d. Acetonitrile (for reaction termination). e. Internal standard (e.g., a structurally similar compound not present in the cytosol).

2. Procedure: a. Pre-warm the human liver cytosol and potassium phosphate buffer to 37°C. b. In a microcentrifuge tube, add 190 µL of the cytosol/buffer mixture. c. Add 5 µL of the internal standard. d. Initiate the reaction by adding 5 µL of MNA solution (final concentration, e.g., 10 µM). e. Incubate at 37°C with shaking. f. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 20 µL aliquot and add it to 80 µL of cold acetonitrile to stop the reaction. g. Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated protein. h. Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. b. Monitor the parent and product ions for both 2PY and the internal standard using multiple reaction monitoring (MRM).

4. Data Analysis: a. Calculate the peak area ratio of 2PY to the internal standard at each time point. b. Determine the rate of 2PY formation.

Visualizations

Metabolic Pathway of 2PY Formation

Caption: The two-step enzymatic conversion of nicotinamide to 2PY.

Experimental Workflow for 2PY Quantification

Caption: Workflow for the quantification of 2PY in urine samples.

Signaling Pathway of 2PY-mediated PARP-1 Inhibition

Caption: Inhibition of PARP-1 by 2PY disrupts DNA repair.

Conclusion

The this compound metabolic pathway is a critical route for nicotinamide catabolism with significant clinical implications. Elevated levels of 2PY in chronic kidney disease underscore its role as a uremic toxin, while its ability to inhibit PARP-1 opens new avenues for research into its broader physiological and pathological functions. The data and protocols presented in this guide offer a valuable resource for scientists and researchers aiming to investigate the multifaceted nature of 2PY, from basic metabolic studies to its potential as a therapeutic target or biomarker in various diseases. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved, particularly human aldehyde oxidase with its native substrate, and to explore the downstream consequences of PARP-1 inhibition by 2PY in different cellular contexts.

References

- 1. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [repository.escholarship.umassmed.edu]

- 3. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic Mechanism of Nicotinamide N-Methyltransferase. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. abcam.co.jp [abcam.co.jp]

- 14. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 15. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to N(1)-methyl-2-pyridone-5-carboxamide (2PY): From Metabolic Origin to Analytical Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxamide (2PY), a primary terminal metabolite of nicotinamide (Vitamin B3), serves as a critical biomarker for niacin status and has been identified as a uremic toxin. This technical guide provides a comprehensive overview of 2PY, focusing on its metabolic origins, its role in biological systems, and detailed methodologies for its quantification. This document is intended to be a valuable resource for researchers in nutrition, nephrology, and drug development, offering insights into the analysis and implications of this significant biomolecule.

Introduction

N(1)-methyl-2-pyridone-5-carboxamide, commonly abbreviated as 2PY, is a pyridone derivative that is not a naturally occurring compound in the traditional sense of being found in plants or fungi. Instead, it is endogenously synthesized in humans and animals as a major catabolite of nicotinamide adenine dinucleotide (NAD+). The dietary intake of nicotinamide, nicotinic acid, and tryptophan, all forms of vitamin B3, ultimately contributes to the body's pool of NAD+, which upon degradation, leads to the formation of 2PY.[1][2] Notably, coffee beans contain a significant amount of niacin, and consequently, 2PY is found in the urine of individuals who consume coffee.[3] In clinical settings, elevated levels of 2PY are associated with chronic kidney disease (CKD), where it is classified as a uremic toxin.[4] Furthermore, 2PY has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, highlighting its potential role in cellular signaling and pathology.[5][6]

Metabolic Pathway of 2PY Biosynthesis

The formation of 2PY is a key step in the catabolism of nicotinamide. The pathway begins with the methylation of nicotinamide to form N1-methylnicotinamide (NMN). This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT). Subsequently, NMN is oxidized by aldehyde oxidase (AOX1) to yield two primary products: N(1)-methyl-2-pyridone-5-carboxamide (2PY) and N(1)-methyl-4-pyridone-5-carboxamide (4PY).[2][7] The ratio of 2PY to 4PY can vary depending on the species and gender.[8] This metabolic cascade is the primary route for the elimination of excess nicotinamide and is crucial for maintaining NAD+ homeostasis.

Metabolic pathway of N(1)-methyl-2-pyridone-5-carboxamide (2PY) biosynthesis.

Quantitative Data on 2PY Concentrations

The concentration of 2PY in biological fluids is a valuable indicator of niacin metabolism and renal function. Below are tables summarizing reported concentrations in human plasma and urine under various conditions.

Table 1: Concentration of 2PY in Human Plasma

| Condition | Concentration (μmol/L) | Subject Group | Reference |

| Healthy (Young, 5-16 years) | 0.39 ± 0.22 | 78 healthy subjects | [9] |

| Healthy (Older, 50-90 years) | ~1.01 (2.6-fold higher than young) | 78 healthy subjects | [9] |

| Healthy | 0.83 ± 0.18 | Healthy subjects | [4] |

| Healthy | 9.01 ± 4.47 | Healthy subjects | [4] |

| Chronic Kidney Disease (CKD) | Progressive rise with CKD stage | Patients at different CKD stages | [4] |

| Hemodialysis | 20.37 ± 12.29 | 80 hemodialysis patients | [4] |

| Chronic Renal Failure (CRF) | Up to 40 | Patients with CRF | [6] |

| Uremic Patients | 26.42 ± 21.56 | Uremic patients | [8] |

Table 2: Excretion of 2PY in Human Urine

| Condition | Excretion (μmol/day) | Subject Group | Reference |

| Renal Transplant Recipients (RTR) | 178.1 (median) | 660 RTR | [10] |

| Healthy Kidney Donors | 155.6 (median) | 275 healthy kidney donors | [10] |

Experimental Protocols for 2PY Quantification

Accurate quantification of 2PY is essential for research and clinical applications. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Biological Matrices

4.1.1. Urine Sample Preparation

A salting-out assisted liquid/liquid extraction is effective for 2PY, while cation exchange is used for NMN.[11]

-

Objective: To extract 2PY and NMN from urine samples for simultaneous analysis.

-

Procedure:

4.1.2. Plasma/Serum Sample Preparation

A rapid column clean-up is a simple and effective method for preparing plasma samples.[12]

-

Objective: To determine nicotinamide and 2PY concentrations in plasma.

-

Procedure:

-

Utilize a rapid column clean-up of plasma samples prior to injection into the HPLC system.[12]

-

4.1.3. General Nucleic Acid Extraction from Biological Samples (for context on sample handling)

While not for 2PY directly, these general principles are crucial for handling biological samples to ensure sample integrity.

-

Objective: To isolate high-quality nucleic acids from various biological sources.

-

Core Principles:

Analytical Methods

4.2.1. HPLC with UV Detection

-

Column: Biphenyl 100 × 2.1 mm, 2.6-μm column.[11]

-

Mobile Phase: An acetonitrile (5%), acetic acid (0.05%) solution for separation on a C18 reverse-phase column.[3]

-

Detection: UV detection.

-

Linearity: Achieved up to 1500 μmol/L for 2PY.[11]

-

Precision: Intra- and inter-assay precision below 8% (coefficient of variation).[11]

-

Recovery: Above 80% for 2PY.[11]

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 2PY.[7][8]

-

Chromatography: Luna HILIC column (Phenomenex, Torrance, CA, USA).[7]

-

Detection: Isotope dilution-tandem mass spectrometry (Quattro Premier; Waters, Milford, MA, USA).[7]

-

Internal Standard: N1-methyl-2-pyridone-5-carboxamide-d3 in acetonitrile.[7]

Signaling Pathway Involvement: Inhibition of PARP-1

2PY has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR).[5][6] PARP-1 is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, a process called PARylation. This modification facilitates the recruitment of DNA repair machinery. By inhibiting PARP-1, 2PY can interfere with DNA repair processes. This is particularly relevant in conditions with high oxidative stress and DNA damage, such as chronic kidney disease.

Inhibitory effect of 2PY on the PARP-1 signaling pathway.

Conclusion

N(1)-methyl-2-pyridone-5-carboxamide is a metabolically significant molecule, providing a window into niacin status and renal function. Its role as a uremic toxin and an inhibitor of the DNA repair enzyme PARP-1 underscores its importance in human health and disease. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of 2PY, enabling further research into its physiological and pathological roles. This comprehensive overview is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study this key metabolite.

References

- 1. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]

- 6. Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The age-related increase in N-methyl-2-pyridone-5-carboxamide (NAD catabolite) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleic Acid Extraction from Human Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. science.vla.gov.uk [science.vla.gov.uk]

- 15. youtube.com [youtube.com]

The Role of N(1)-methyl-2-pyridone-5-carboxylic acid in Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxylic acid (commonly referred to as 2PY) is a primary terminal metabolite of nicotinamide adenine dinucleotide (NAD+) degradation. Historically viewed as an inert waste product of niacin (Vitamin B3) metabolism, recent scientific investigations have unveiled its significance as a bioactive molecule and a key biomarker in various pathophysiological states. This technical guide provides a comprehensive overview of 2PY's role in human metabolism, its biochemical pathways, and its emerging implications in disease. Particular focus is given to its status as a uremic toxin in chronic kidney disease (CKD) and its association with cardiovascular disease (CVD). This document summarizes current quantitative data, details experimental protocols for its analysis, and visualizes its metabolic and signaling pathways to serve as a resource for the scientific community.

Introduction

Niacin and its amide form, nicotinamide, are essential precursors for the synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is fundamental to a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] The catabolism of NAD+ and its precursors results in several metabolites, of which this compound (2PY) and its isomer N(1)-methyl-4-pyridone-3-carboxamide (4PY) are major excretory forms in humans.[1][3] While the measurement of these metabolites has traditionally been used to assess niacin nutritional status, there is a growing body of evidence that implicates 2PY, in particular, as an active participant in human pathophysiology.

2PY is now classified as a uremic toxin by the European Uremic Toxins (EUTox) working group due to its significant accumulation in patients with renal failure.[4][5] This accumulation is linked to potential toxicity, including the inhibition of key enzymes like poly (ADP-ribose) polymerase-1 (PARP-1).[6] Furthermore, recent large-scale metabolomic studies have associated elevated circulating levels of 2PY and 4PY with an increased risk for major adverse cardiovascular events (MACE), independent of traditional risk factors, suggesting a role in vascular inflammation.[7][8][9] This guide will delve into the metabolic journey of 2PY, its physiological concentrations in health and disease, the analytical methods for its quantification, and its known biological activities.

Biochemical Pathways

The formation of 2PY is a multi-step process that primarily occurs in the liver, originating from dietary niacin, nicotinamide, or the de novo synthesis from the amino acid tryptophan.

From Niacin/Tryptophan to NAD+

Dietary Vitamin B3 (nicotinic acid and nicotinamide) and tryptophan are converted into the essential coenzyme NAD+. The de novo pathway from tryptophan is a complex process, with an estimated 60 mg of tryptophan required to produce 1 mg of niacin.[3] The salvage pathway, which recycles nicotinamide, is the major contributor to the NAD+ pool.

Catabolism of NAD+ to 2PY

Excess NAD+ is catabolized to maintain homeostasis. The process leading to 2PY involves the following key enzymatic steps:

-

Formation of Nicotinamide (NAM): NAD+-consuming enzymes (e.g., sirtuins, PARPs) cleave NAD+, releasing nicotinamide (NAM).

-

Methylation to MNA: In the cytosol, Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of NAM to form N1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

-

Oxidation to 2PY and 4PY: MNA is subsequently oxidized by the cytosolic enzyme aldehyde oxidase (AOX) into two main products: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY).[3][10] In humans, the formation of 2PY is the predominant pathway.[2]

These terminal metabolites are then excreted from the body, primarily via the urine.[4]

Quantitative Data on 2PY Concentrations

The circulating and excreted levels of 2PY vary significantly between healthy individuals and those with certain diseases, particularly CKD. The following tables summarize key quantitative data from published literature.

Table 1: Plasma/Serum Concentrations of 2PY in Health and Chronic Kidney Disease (CKD)

| Population/Condition | Matrix | Mean Concentration (ng/mL) | Mean Concentration (µmol/L) | Reference(s) |

| Healthy Volunteers | Plasma | 126 ± 27 | 0.83 ± 0.18 | [4] |

| Healthy Volunteers | Plasma | 1370 ± 680 | 9.01 ± 4.47 | [4][8] |

| Uremic Patients (General) | Plasma | 4020 ± 3280 | 26.42 ± 21.56 | [4] |

| Dialysis Patients | Plasma | ~6086 | ~40 | [4] |

| Mild CKD (Erythrocyte 2PYTP¹) | Erythrocytes | 11,122 | 21.8 | [4] |

| End-Stage Renal Disease (ESRD) (Erythrocyte 2PYTP¹) | Erythrocytes | 28,111 | 55.1 | [4] |

| Hemodialysis Patients (Erythrocyte 2PYTP¹) | Erythrocytes | 36,172 | 70.9 | [4] |

| Peritoneal Dialysis Patients (Erythrocyte 2PYTP¹) | Erythrocytes | 110,556 | 216.7 | [4] |

¹2-pyridone-5-carboxamide ribonucleoside triphosphate (2PYTP) is a related metabolite measured in erythrocytes, reflecting 2PY accumulation.

Table 2: Urinary Excretion and Effects of Supplementation

| Condition | Parameter | Value | Reference(s) |

| Healthy Volunteers (Post 2g Niacin) | % of Recovered Metabolites | 37.9% | [4] |

| Healthy Volunteers | Mean Urinary Half-life | 12.6 hours | [4] |

| Healthy Kidney Donors | 24-h Urinary Excretion | 155.6 µmol/day | [11] |

| Renal Transplant Recipients | 24-h Urinary Excretion | 178.1 µmol/day | [11] |

| Hemodialysis Patients (Baseline) | Plasma 2PY Concentration | 3100 ± 1870 ng/mL | [4] |

| Hemodialysis Patients (Post 24 weeks NAM¹ Supplementation) | Plasma 2PY Concentration | 21,290 ± 17,750 ng/mL | [4] |

¹Nicotinamide (NAM) supplementation at a mean dose of 1.3 g/day .

Physiological and Pathophysiological Roles

Uremic Toxin in Chronic Kidney Disease

The primary route of 2PY elimination is through the kidneys. In patients with CKD, impaired renal function leads to a dramatic accumulation of 2PY in the blood.[5] This accumulation is believed to contribute to the uremic syndrome.[6] One of the key toxic effects attributed to 2PY is the inhibition of PARP-1, a nuclear enzyme critical for DNA repair and genomic stability.[4] The IC50 value for PARP-1 inhibition by 2PY is approximately 8 µM, a concentration well within the range observed in dialysis patients, suggesting that this inhibitory effect is clinically relevant.

Association with Cardiovascular Disease

Recent evidence has strongly linked the terminal products of niacin metabolism, 2PY and its isomer 4PY, to cardiovascular risk. Large-scale clinical studies have shown that elevated serum levels of both 2PY and 4PY are associated with an increased risk of major adverse cardiovascular events over a 3-year period.[7][9] This association appears to be mediated, at least in part, by vascular inflammation. Specifically, the metabolite 4PY has been shown to induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[3][7] VCAM-1 is a key adhesion molecule that facilitates the recruitment of leukocytes to the vessel wall, a critical initiating step in the development of atherosclerosis.[3][7] While 2PY is also correlated with soluble VCAM-1 levels in patients, in-vitro and in-vivo experiments have more directly demonstrated the pro-inflammatory effect for 4PY.[7] The signaling pathway likely involves the activation of transcription factors such as NF-κB, a master regulator of inflammatory gene expression, including VCAM-1.[1][12]

Experimental Protocols for 2PY Quantification

Accurate quantification of 2PY in biological matrices is crucial for research and clinical monitoring. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.[4]

Protocol Outline: Quantification of 2PY in Urine by HPLC-UV

This protocol is a generalized summary for the analysis of 2PY and its precursor, N1-methylnicotinamide (NMN), in urine.[6][13]

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge samples to pellet any precipitate.

-

For 2PY: Perform a salting-out assisted liquid-liquid extraction. Add a high concentration of salt (e.g., ammonium sulfate) and an organic solvent (e.g., acetonitrile). Vortex vigorously and centrifuge to separate the layers. Collect the upper organic layer containing 2PY.

-

For NMN (optional dual analysis): The aqueous layer from the above step can be subjected to cation exchange solid-phase extraction (SPE) for NMN purification.

-

Evaporate the collected organic fraction to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector.

-

Column: A reverse-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6-µm).

-

Mobile Phase: An ion-pairing mobile phase is often used for simultaneous analysis of related metabolites. This typically consists of an aqueous buffer (e.g., phosphate buffer, pH 7.0) with an ion-pairing agent (e.g., 1-heptanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile).

-

Elution: A gradient elution (e.g., increasing concentration of the organic modifier over time) is used to separate the analytes.

-

Detection: Monitor the column effluent by UV absorbance at approximately 260 nm.

-

-

Quantification:

-

Prepare a calibration curve using certified standards of 2PY at known concentrations.

-

Calculate the concentration of 2PY in the urine samples by comparing their peak areas to the calibration curve.

-

Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

-

Protocol Outline: Quantification of 2PY in Plasma by LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity, making it the gold standard for quantifying low-concentration analytes in complex matrices like plasma.

-

Sample Preparation:

-

Spike plasma samples with a known concentration of a stable isotope-labeled internal standard (e.g., 2PY-d3) to correct for extraction variability and matrix effects.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio to the plasma volume.

-

Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., Hypersil-BDS, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous solution with a volatile modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Elution: A rapid isocratic or gradient elution program.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for 2PY (e.g., m/z 153.1 → 94.1) and its internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known 2PY concentration prepared in a blank matrix (e.g., charcoal-stripped plasma).

-

The concentration of 2PY in the unknown samples is determined from the ratio of the analyte peak area to the internal standard peak area, plotted against the calibration curve.

-

Conclusion and Future Directions

This compound has transitioned from being considered a simple metabolic byproduct to a molecule of significant clinical and research interest. Its role as a uremic toxin in CKD is well-established, with high circulating levels contributing to the pathophysiology of the disease through mechanisms such as PARP-1 inhibition. The recent discovery of its strong association with cardiovascular disease risk, likely through inflammatory pathways involving VCAM-1, opens new avenues for research and potential therapeutic intervention.

For drug development professionals, understanding the impact of new chemical entities on niacin and NAD+ metabolism is increasingly important. As aldehyde oxidase is involved in the metabolism of numerous drugs, the potential for drug-drug interactions affecting 2PY levels should be considered.[10] Furthermore, therapies that aim to boost NAD+ levels, a popular strategy in anti-aging and metabolic research, may inadvertently increase the production of 2PY and 4PY, the long-term consequences of which require careful investigation, especially in populations at risk for CVD or CKD.

Future research should focus on elucidating the precise molecular mechanisms by which 2PY and 4PY exert their effects on the vasculature. Identifying the specific receptors or transporters that mediate their cellular uptake and signaling will be critical. Additionally, prospective clinical trials are needed to determine whether lowering 2PY and 4PY levels, either through dietary modification, targeted inhibition of NNMT, or enhanced renal clearance, can mitigate cardiovascular risk in vulnerable populations. The continued development and standardization of robust analytical methods will be paramount to advancing our understanding of this important metabolite.

References

- 1. Differential Role of a NF-kappaB Transcriptional Response Element in Endothelial versus Intimal Cell VCAM-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin [mdpi.com]

- 5. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]

- 6. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 8. researchgate.net [researchgate.net]

- 9. : Publication 8714 [biobank.ndph.ox.ac.uk]

- 10. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 13. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N(1)-methyl-2-pyridone-5-carboxylic acid and its Metabolically Related Amide

This technical guide provides comprehensive information on N(1)-methyl-2-pyridone-5-carboxylic acid, including its chemical identifiers and structure. Due to the limited publicly available research on this specific carboxylic acid, this guide also presents an in-depth analysis of the closely related and extensively studied compound, N(1)-methyl-2-pyridone-5-carboxamide (2PY). 2PY is a major metabolite of nicotinamide (a form of vitamin B3) and a compound of significant interest to researchers in metabolism, toxicology, and drug development.

This compound

This compound is a chemical compound with the following identifiers and structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3719-45-7[1][2] |

| IUPAC Name | 1-methyl-6-oxopyridine-3-carboxylic acid[1] |

| Molecular Formula | C₇H₇NO₃[1] |

| Molecular Weight | 153.14 g/mol [1] |

| Synonyms | NMPCA[1] |

Chemical Structure:

The structure of this compound is characterized by a pyridone ring with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position.

N(1)-methyl-2-pyridone-5-carboxamide (2PY): A Key Metabolite

N(1)-methyl-2-pyridone-5-carboxamide, also known as 2PY, is a primary metabolite of nicotinamide. It is a well-researched uremic toxin that accumulates in patients with chronic kidney disease.[3]

Table 2: Chemical Identifiers for N(1)-methyl-2-pyridone-5-carboxamide (2PY)

| Identifier | Value |

| CAS Number | 701-44-0[4][5] |

| IUPAC Name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide[4][5] |

| Molecular Formula | C₇H₈N₂O₂[4][5] |

| Molecular Weight | 152.15 g/mol [4] |

| Synonyms | Nudifloramide, 2PY, NMPC[4][5] |

Chemical Structure:

The structure of N(1)-methyl-2-pyridone-5-carboxamide is similar to its carboxylic acid counterpart, with a carboxamide group at the 5-position instead of a carboxylic acid.

Metabolic Pathway of N(1)-methyl-2-pyridone-5-carboxamide (2PY)

Nicotinamide is metabolized in the liver. A key step is the methylation of nicotinamide to N-methyl-nicotinamide (MNA), a reaction catalyzed by nicotinamide-N-methyltransferase (NNMT). MNA is then further metabolized by the enzyme aldehyde oxidase to form either N(1)-methyl-2-pyridone-5-carboxamide (2PY) or N-methyl-4-pyridone-5-carboxamide (4PY).[3]

Biological Significance and Clinical Relevance

The presence of 2PY in human blood serum can be an indicator of poor kidney performance or chronic kidney disease.[4] As a uremic toxin, 2PY can accumulate in the body when the kidneys are not functioning properly.[3] Studies have also identified 2PY as a product of caffeine and niacin metabolism.[4] Furthermore, salivary levels of 2PY have been investigated as a potential biomarker for uranium uptake and have been associated with exceptional weight gain in some populations.[6]

Table 3: Reported Biological Activities of 2PY

| Activity | Description | Reference |

| Uremic Toxin | Classified as a uremic toxin that accumulates in end-stage renal disease. | [3] |

| PARP-1 Inhibition | Inhibits poly (ADP-ribose) polymerase-1 (PARP-1) activity with an IC50 of 8 µM. | [3] |

| Biomarker | Elevated levels are associated with chronic kidney disease and have been studied as a biomarker for uranium uptake. | [4][6] |

Experimental Protocols

A common method for the analysis of 2PY in biological samples is High-Performance Liquid Chromatography (HPLC).

Workflow for Sample Preparation and Analysis:

References

- 1. This compound | C7H7NO3 | CID 592704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. mdpi.com [mdpi.com]

- 4. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 5. N1-Methyl-2-pyridone-5-carboxamide | C7H8N2O2 | CID 69698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]

An In-depth Technical Guide to Known Derivatives of N(1)-methyl-2-pyridone-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(1)-methyl-2-pyridone-5-carboxylic acid (NMPCA) is a heterocyclic compound that serves as a scaffold for a variety of biologically active molecules. Its derivatives have garnered significant interest in the fields of medicinal chemistry and drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known derivatives of NMPCA, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to be a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents based on the 2-pyridone core.

Core Compound and its Significance

This compound is a key structure, and its derivatives have shown promise in various therapeutic areas. The most extensively studied derivative is N(1)-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide (Vitamin B3).[1] 2PY has been identified as a uremic toxin, accumulating in patients with chronic kidney disease.[2][3] However, recent studies have also highlighted its potential therapeutic effects, including anti-fibrotic and anti-inflammatory properties.[4] Furthermore, 2PY is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy.[2]

Known Derivatives and their Biological Activities

While N(1)-methyl-2-pyridone-5-carboxamide (2PY) is the most well-characterized derivative, the inherent reactivity of the carboxylic acid moiety allows for the synthesis of a wide range of other derivatives, including esters and various N-substituted amides. The biological activities of these derivatives are an active area of research, with potential applications in oncology, inflammation, and kidney disease.

Carboxamide Derivatives

The carboxamide derivative, 2PY, is a primary metabolite of nicotinamide.[1] It is formed in the liver and has been implicated in various physiological and pathological processes.

Table 1: Biological Activity of N(1)-methyl-2-pyridone-5-carboxamide (2PY)

| Biological Target | Activity | IC50 Value | Reference |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Inhibition | 8 µM | [2] |

| Transforming growth factor-β1 (TGF-β1) induced fibrosis | Inhibition | - | [4] |

| Akt phosphorylation | Inhibition | - | [4] |

Recent research suggests that 2PY may not solely be a uremic toxin but could also possess therapeutic potential due to its anti-fibrotic and anti-inflammatory effects.[4] These effects are mediated, at least in part, through the inhibition of Akt phosphorylation.[4]

Ester Derivatives